molecular formula C8H9ClN2 B1453443 4-Chloro-6-cyclopropyl-2-methylpyrimidine CAS No. 1159818-45-7

4-Chloro-6-cyclopropyl-2-methylpyrimidine

Cat. No. B1453443
CAS RN: 1159818-45-7
M. Wt: 168.62 g/mol
InChI Key: AZIIJHCITVSSLO-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropyl-2-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .


Synthesis Analysis

This compound is a versatile material used extensively in scientific research. Its unique properties make it ideal for various applications, including drug discovery and synthesis. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-cyclopropyl-2-methylpyrimidine is C8H9ClN2 . The molecular weight is 168.62 . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-cyclopropyl-2-methylpyrimidine include a molecular weight of 168.62 , a predicted boiling point of 245.9±28.0 °C , and a predicted density of 1.276±0.06 g/cm3 . The compound is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

4-Chloro-6-cyclopropyl-2-methylpyrimidine: is a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, making it a versatile building block for constructing more complex molecules. The presence of both a chloro and a methyl group on the pyrimidine ring provides different sites for nucleophilic substitution reactions, which can lead to a wide range of derivatives .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor for the synthesis of various drugs. Pyrimidine derivatives are known for their therapeutic potential and are found in drugs that treat a variety of conditions, including cancer, viral infections, and cardiovascular diseases. The cyclopropyl group in particular can be crucial for the biological activity of these molecules .

Agrochemicals

The pyrimidine ring is also a common motif in agrochemicals. 4-Chloro-6-cyclopropyl-2-methylpyrimidine can be used to create compounds that act as herbicides, fungicides, or insecticides. Its modification through various chemical reactions can lead to new products that help protect crops from pests and diseases .

Dyestuffs

This compound can be used as an intermediate in the production of dyestuffs. Through various chemical transformations, it can contribute to the synthesis of complex dyes that have applications in textiles, inks, and pigments. The ability to introduce different substituents onto the pyrimidine ring allows for the creation of dyes with specific properties .

Material Science

In material science, 4-Chloro-6-cyclopropyl-2-methylpyrimidine can be utilized to synthesize novel materials with unique properties. For instance, it can be a precursor for organic semiconductors or components of light-emitting diodes (LEDs). The electronic properties of pyrimidine make it suitable for such applications .

Analytical Chemistry

Due to its distinct chemical structure, this compound can be used as a standard or reagent in analytical chemistry. It can help in the development of analytical methods for detecting or quantifying other substances, or as a reference compound in mass spectrometry and other analytical techniques .

Safety and Hazards

The safety information for 4-Chloro-6-cyclopropyl-2-methylpyrimidine includes several hazard statements: H302, H315, H317, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6-cyclopropyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIIJHCITVSSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-cyclopropyl-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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